Hepatitis B Surface Antigen (HBsAg) Secretion Inhibition: Evidence of Antiviral Activity in Hep G2.2.15 Cells
The primary isolation paper demonstrated that periglaucine D, together with periglaucines A–C, inhibits HBV surface antigen (HBsAg) secretion in the Hep G2.2.15 cell line [1]. A review chapter on Stephania alkaloids reports an IC₅₀ of 8 μM for (+)-periglaucine D against HBsAg production [2]. This value positions periglaucine D approximately 17‑fold more potent than the co‑isolated known alkaloid (−)-8‑oxotetrahydropalmatine, which exhibits an IC₅₀ of 0.14 mM (140 μM) in the same assay [1]. It should be noted that the 8 μM value originates from a review summary and the primary source publication reports qualitative HBsAg inhibition for alkaloids 1–4 without listing discrete IC₅₀ values for periglaucine D, requiring cautious interpretation.
| Evidence Dimension | Inhibition of HBsAg secretion |
|---|---|
| Target Compound Data | IC₅₀ = 8 μM (review‑reported value for (+)-periglaucine D) |
| Comparator Or Baseline | (−)-8‑Oxotetrahydropalmatine IC₅₀ ≈ 140 μM (0.14 mM); qualitative inhibition reported for periglaucines A–C |
| Quantified Difference | ~17‑fold improvement in IC₅₀ versus (−)-8‑oxotetrahydropalmatine |
| Conditions | Hep G2.2.15 cell line; HBV surface antigen ELISA |
Why This Matters
If confirmed, the sub‑10 μM potency of periglaucine D distinguishes it from the mM‑range activity of (−)-8‑oxotetrahydropalmatine, making it a more attractive starting point for HBV antiviral development.
- [1] Yan, M.-H.; Cheng, P.; Jiang, Z.-Y.; Ma, Y.-B.; Zhang, X.-M.; Zhang, F.-X.; Yang, L.-M.; Zheng, Y.-T.; Chen, J.-J. Periglaucines A–D, Anti‑HBV and ‑HIV‑1 Alkaloids from Pericampylus glaucus. J. Nat. Prod. 2008, 71 (5), 760–763. DOI: 10.1021/np070479+. View Source
- [2] ScienceDirect. Stephania – An Overview (Section 1.7). 2026 https://www.sciencedirect.com/topics/agricultural-and-biological-sciences/stephania (accessed 2026‑05‑12). View Source
